Holmium hydroxide (Ho(OH)3)

Beschreibung

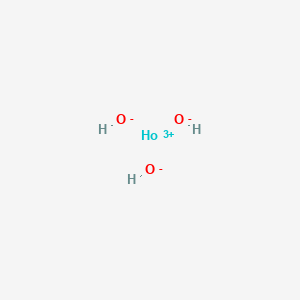

Structure

2D Structure

Eigenschaften

IUPAC Name |

holmium(3+);trihydroxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ho.3H2O/h;3*1H2/q+3;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTWRNOEZKTLGG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[OH-].[OH-].[OH-].[Ho+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3HoO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10923458 | |

| Record name | Holmium trihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.952 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12054-57-8 | |

| Record name | Holmium trihydroxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12054-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Holmium hydroxide (Ho(OH)3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Holmium trihydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10923458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Holmium trihydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.814 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies and Precursor Chemistry

Precipitation Techniques

Precipitation from an aqueous solution is a common and versatile method for the synthesis of holmium hydroxide (B78521). This approach involves the reaction of a soluble holmium salt with a base, leading to the formation of the insoluble Ho(OH)₃ precipitate. The morphology and properties of the final product are highly dependent on the specific precipitation technique employed.

Homogeneous Alkalization Methods for Controlled Formation

Homogeneous precipitation is a technique that avoids the rapid, localized supersaturation that can occur with the direct addition of a precipitating agent. This is achieved by generating the precipitating agent in situ through the slow decomposition of a precursor compound. acs.org One of the most common reagents for this purpose is urea (B33335) (CO(NH₂)₂). researchgate.netsemanticscholar.org

The thermal hydrolysis of urea in an aqueous solution of a metal salt leads to a gradual and uniform increase in pH throughout the solution. researchgate.net This slow generation of hydroxide ions facilitates the controlled precipitation of metal hydroxides, often resulting in highly crystalline and morphologically uniform particles. researchgate.netsemanticscholar.org The reactions involved in the urea-based homogeneous precipitation are as follows:

CO(NH₂)₂ + 3H₂O → 2NH₄⁺ + CO₂ + 2OH⁻

Ho³⁺ + 3OH⁻ → Ho(OH)₃

This method is favored for producing materials with well-defined crystal structures and morphologies. rsc.org The slow rate of precipitation allows for the formation of larger, more ordered crystals compared to conventional precipitation methods. researchgate.net

Co-precipitation Approaches for Mixed Systems

Co-precipitation is a versatile technique used to synthesize mixed-metal materials, where a soluble holmium salt is precipitated along with one or more other metal salts. This method is widely employed for the creation of complex oxides and doped materials. The simultaneous precipitation of multiple cations can lead to the formation of homogeneous, multi-elemental materials at the nanoscale.

A common application of this method is in the synthesis of holmium orthoferrite (HoFeO₃) nanoparticles. researchgate.netwindows.net In a typical procedure, an equimolar aqueous solution of holmium (III) nitrate (B79036) (Ho(NO₃)₃) and iron (III) nitrate (Fe(NO₃)₃) is prepared. The precipitation is then induced by the addition of a base, such as an aqueous ammonia (B1221849) solution, often at elevated temperatures to promote hydrolysis and precipitation. researchgate.netwindows.net The resulting co-precipitate consists of a mixture of holmium hydroxide and iron (III) hydroxide, which upon subsequent annealing, forms the desired orthoferrite phase. researchgate.net

| Parameter | Value | Reference |

|---|---|---|

| Holmium Precursor | 0.1 M Ho(NO₃)₃·5H₂O | researchgate.net |

| Iron Precursor | 0.1 M Fe(NO₃)₃·9H₂O | researchgate.net |

| Precipitating Agent | 5% Ammonia aqueous solution | researchgate.netwindows.net |

| Temperature | Boiling water | researchgate.netwindows.net |

| Stirring Speed | 4000 rpm | researchgate.net |

Controlled pH Precipitation Strategies

The pH of the reaction medium is a critical parameter in the precipitation of metal hydroxides, as it directly influences the solubility, nucleation, and growth of the particles. mdpi.com By carefully controlling the pH, it is possible to manipulate the size, morphology, and phase of the resulting holmium hydroxide nanoparticles. mdpi.com

For most metal hydroxides, there is an optimal pH range for precipitation where the solubility is at a minimum. Deviating from this optimal pH can lead to incomplete precipitation or the formation of different phases. For instance, in the synthesis of iron oxide nanoparticles, varying the pH from acidic to highly alkaline conditions results in significant changes in particle size and the ratio of different iron oxide phases. semanticscholar.orgmdpi.com A similar dependence is expected for holmium hydroxide. Generally, increasing the pH leads to a higher degree of supersaturation, which can result in the formation of smaller, more numerous particles. mdpi.com Conversely, a slower, more controlled increase in pH, as seen in homogeneous precipitation, allows for the growth of larger, more crystalline particles.

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal methods are powerful techniques for the synthesis of crystalline materials from solutions at elevated temperatures and pressures. nih.gov These methods are particularly well-suited for the production of nanostructured materials with controlled morphologies.

Microwave-Assisted Hydrothermal Methods for Nanostructure Generation

Microwave-assisted hydrothermal (MAH) synthesis is a rapid and energy-efficient alternative to conventional hydrothermal methods. rsc.orgsemanticscholar.org The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, which can significantly accelerate the crystallization process and lead to the formation of unique nanostructures. semanticscholar.org

This technique has been successfully employed for the synthesis of one-dimensional nanostructures of other rare-earth hydroxides, such as gadolinium hydroxide (Gd(OH)₃) and yttrium hydroxide (Y(OH)₃), which serve as excellent models for the synthesis of Ho(OH)₃ nanostructures. semanticscholar.orgresearchgate.net In a typical MAH synthesis of Gd(OH)₃ nanorods, an aqueous solution of gadolinium nitrate is precipitated with ammonium (B1175870) hydroxide to form a gel. rsc.org This gel is then sealed in a Teflon-lined autoclave and subjected to microwave irradiation at a specific power and for a short duration. rsc.org The rapid heating under pressure facilitates the anisotropic growth of the hydroxide crystals, leading to the formation of nanorods or nanowires. semanticscholar.org

| Parameter | Value | Reference |

|---|---|---|

| Precursor | 0.1 M Gd(NO₃)₃ | rsc.org |

| Precipitating Agent | Ammonium hydroxide (to final pH = 10) | rsc.org |

| Microwave Power | 700 - 800 W | researchgate.net |

| Temperature | 130 °C | semanticscholar.org |

| Time | 20 minutes | semanticscholar.org |

| Resulting Morphology | Nanorods | rsc.orgsemanticscholar.orgresearchgate.net |

Template-Free and Catalyst-Free Approaches for One-Dimensional Structures

The synthesis of one-dimensional (1D) nanostructures, such as nanorods and nanowires, often relies on the use of templates or catalysts to direct the anisotropic growth. However, template-free and catalyst-free methods offer a simpler and more cost-effective route to these materials, avoiding potential contamination from the template or catalyst.

Hydrothermal and solvothermal methods are particularly amenable to template-free synthesis. nih.gov The intrinsic crystal structure of the material and the careful control of reaction parameters, such as precursor concentration, solvent, temperature, and pH, can be used to induce anisotropic growth. For example, single-crystalline lanthanum hydroxide (La(OH)₃) nanowires have been successfully fabricated via a one-pot hydrothermal method without the use of any templates. The growth mechanism in such cases is often attributed to oriented attachment, where primary nanoparticles align and fuse along a specific crystallographic direction to form 1D structures. This approach relies on the precise control of the nucleation and growth kinetics to favor the formation of anisotropic nanostructures.

Precursor-Based Synthesis

The creation of holmium hydroxide can be achieved through various precursor-based methods, primarily involving the direct reaction of holmium metal or the use of its soluble salts.

Formation from Holmium Metal and Water Reactions

Holmium metal, being quite electropositive, reacts directly with water to form holmium(III) hydroxide and hydrogen gas. The reaction is sluggish with cold water but proceeds more rapidly with hot water. This synthesis route provides a direct conversion of the elemental metal to its hydroxide.

The balanced chemical equation for this reaction is: 2Ho(s) + 6H₂O(l) → 2Ho(OH)₃(aq) + 3H₂(g)

Utilization of Holmium Salts (e.g., Holmium Nitrate, Holmium Chloride)

A common and versatile method for synthesizing holmium hydroxide is through the precipitation from an aqueous solution of a soluble holmium salt. Holmium(III) nitrate and holmium(III) chloride are frequently used precursors. wikipedia.org In this process, the holmium salt is first dissolved in water, after which a basic solution, such as an alkali hydroxide or an ammonia solution, is added. google.comresearchgate.netmetall-mater-eng.com This raises the pH of the solution, causing the precipitation of the poorly soluble holmium hydroxide.

The general ionic equation for this precipitation reaction is: Ho³⁺(aq) + 3OH⁻(aq) → Ho(OH)₃(s)

This co-precipitation technique is widely employed for producing not only pure holmium hydroxide but also as an intermediate step in the synthesis of more complex holmium-containing compounds like holmium orthoferrite. researchgate.netmetall-mater-eng.com The resulting precipitate can be isolated, washed, and dried to yield the final holmium hydroxide product.

Control over Morphology and Nanostructure Formation

The synthesis of holmium hydroxide with specific physical properties, particularly at the nanoscale, requires precise control over various reaction parameters. These factors dictate the size, shape, and crystallinity of the resulting particles, which in turn influence their material properties.

Factors Influencing Particle Size and Morphology

The final morphology of lanthanide hydroxide nanostructures is highly dependent on the synthesis conditions. mpg.denih.govresearchgate.net Research on related hydroxide compounds demonstrates that several key factors can be manipulated to control the physical characteristics of the final product. researchgate.netresearchgate.net

| Parameter | Effect on Particle Morphology and Size |

| Reaction Temperature | Higher temperatures can lead to larger crystal sizes as they provide more energy for crystal growth and can accelerate processes like Ostwald ripening. researchgate.netresearchgate.net Conversely, room temperature precipitation may yield smaller particles. researchgate.net |

| Reactant Concentration / pH | The concentration of precursors and the pH of the solution significantly impact nucleation and growth rates. Higher pH values have been shown to result in smaller crystal sizes in some hydroxide systems. researchgate.net |

| Stirring Speed | The rate of agitation affects the homogeneity of the reaction mixture, influencing mass transport and ensuring uniform particle growth. High stirring speeds are often used to achieve consistent nanoparticle formation. researchgate.net |

| Reaction Time | The duration of the reaction, particularly during aging steps, allows for the evolution of particle size and shape through mechanisms like Ostwald ripening. |

| Solvent System | The choice of solvent can influence the final morphology. For instance, in the synthesis of lanthanum hydroxide, different alkali solutions (e.g., NaOH vs. KOH) resulted in varied nanostructures, such as nanoparticles and octahedral rods. researchgate.net |

The data in this table is based on general principles of nanoparticle synthesis and findings from related lanthanide and metal hydroxide systems.

Role of Capping Agents and Ligands in Morphology Control and Agglomeration Suppression

In the synthesis of nanoparticles, capping agents and ligands are crucial for controlling particle growth and preventing agglomeration. semanticscholar.orgresearchgate.net These molecules adsorb to the surface of the newly formed nanoparticles, acting as stabilizers. scispace.comfrontiersin.org

The primary functions of capping agents in the synthesis of holmium hydroxide nanostructures include:

Preventing Agglomeration : By creating a protective layer, capping agents prevent individual nanoparticles from clumping together, which is critical for maintaining a colloidal suspension and achieving monodispersity. frontiersin.org

Commonly used capping agents in the synthesis of various metal and metal oxide nanoparticles include polymers like polyethylene (B3416737) glycol (PEG) and polyvinylpyrrolidone (B124986) (PVP), as well as smaller organic molecules such as citric acid and ethylenediaminetetraacetic acid (EDTA). scispace.comfrontiersin.org The choice of capping agent is a critical parameter for tailoring the surface chemistry and physical dimensions of the nanoparticles.

Mechanisms of Self-Assembly and Growth (e.g., Ostwald Ripening Effect)

The formation and evolution of holmium hydroxide nanoparticles from a solution involve complex mechanisms of nucleation and growth. One of the key thermodynamic-driven processes that governs the size distribution of nanoparticles over time is Ostwald ripening. wikipedia.org

This phenomenon, first described by Wilhelm Ostwald, occurs during the aging or digestion of a precipitate. wikipedia.org The mechanism involves:

Dissolution of Smaller Particles : Smaller nanoparticles have a higher surface energy and, consequently, are more soluble than larger particles.

Mass Transport : The dissolved material from the smaller particles diffuses through the solution.

Redeposition onto Larger Particles : The dissolved species then deposit onto the surface of the larger, more energetically favorable nanoparticles, causing them to grow.

The net result of Ostwald ripening is a gradual increase in the average particle size of the holmium hydroxide precipitate and a narrowing of the size distribution as the smaller particles are consumed. researchgate.netwikipedia.org This process is fundamental in achieving a more uniform and crystalline final product, particularly in hydrothermal and high-temperature synthesis methods.

Targeted Synthesis of One-Dimensional Nanostructures (e.g., Nanorods, Nanowires, Nanotubes)

The fabrication of one-dimensional (1D) holmium hydroxide nanostructures, such as nanorods, nanowires, and nanotubes, is a key area of research, driven by the unique properties these morphologies impart. These structures enhance optical, magnetic, and catalytic functionalities compared to their bulk counterparts. The primary method employed for this purpose is hydrothermal synthesis, which allows for precise control over the crystal growth environment.

Hydrothermal Synthesis of Nanorods and Nanowires: Hydrothermal techniques are widely used for synthesizing 1D nanostructures of rare-earth hydroxides, including holmium hydroxide. nih.govacs.orgresearchgate.net In a typical process, a holmium salt precursor, such as holmium nitrate or holmium chloride, is dissolved in a solvent, often a mixture of water and ethanol. nih.govrsc.org An alkali source or a complexing agent is introduced to control the hydrolysis and subsequent precipitation. The reaction is then carried out in a sealed autoclave under controlled temperature and pressure for a specific duration. acs.orgrsc.org

Key parameters that influence the morphology of the final product include the choice of precursor, the solvent system, reaction temperature, and time. For instance, the hydrothermal treatment of holmium oxide in the presence of an alkali can yield single-crystalline Ho(OH)3 nanotubes. researchgate.net Similarly, a facile solution-based hydrothermal pathway has been reported for the synthesis of various lanthanide hydroxide nanowires, including Ho(OH)3. researchgate.net The anisotropic, hexagonal crystal structure of Ho(OH)3 naturally favors one-dimensional growth under specific hydrothermal conditions, often eliminating the need for templates or catalysts. researchgate.net

| Parameter | Typical Conditions | Influence on Nanostructure | Reference |

|---|---|---|---|

| Temperature | 160-180 °C | Affects crystallinity and aspect ratio of wires/rods. | acs.orgrsc.org |

| Time | 12-18 hours | Longer times can lead to more defined and longer nanowires. | nih.govrsc.org |

| Solvent | Water/Ethanol mixture | Ratio influences precursor solubility and reaction kinetics. | nih.gov |

| Additives | Dodecylamine (DDA), Oleylamine, Acetic Acid | Act as complexing or capping agents to direct anisotropic growth. | nih.govrsc.org |

Template-Assisted Synthesis of Nanotubes: While direct hydrothermal synthesis is effective for nanorods and nanowires, the fabrication of hollow nanotubes often requires a template-directed approach. This method involves using a pre-existing nanostructure as a mold. Porous alumina (B75360) membranes or other materials with well-defined nanochannels can serve as hard templates.

In a typical template-based synthesis, a sol-gel precursor solution containing the holmium ions is infiltrated into the pores of the template, often aided by techniques like spin-coating. jkps.or.kr The precursor solution coats the inner walls of the pores. Subsequent heat treatment or chemical reaction solidifies the material within the template. Finally, the template is selectively etched away, leaving behind an array of freestanding holmium hydroxide nanotubes. The dimensions of the nanotubes, such as diameter and wall thickness, are directly controlled by the pore size of the template and the concentration of the precursor solution. rsc.org

Impurity Control and Synthesis Refinement

The performance of holmium hydroxide in high-technology applications is highly dependent on its purity. Impurities, particularly residual anions from the synthesis precursors (e.g., chlorides, nitrates), can be detrimental. Therefore, rigorous purification and refinement strategies are integral to the synthesis process.

Anion Removal Strategies (e.g., Multiple Wash Cycles, Ion Exchange Resins)

The primary goal of post-synthesis refinement is the removal of unwanted anions that may be adsorbed onto the surface or trapped within the crystal lattice of the holmium hydroxide precipitate.

Multiple Wash Cycles: A fundamental and widely practiced method for purification is the repeated washing of the Ho(OH)3 precipitate. nih.gov After synthesis, the product is typically collected by centrifugation and then re-dispersed and washed several times, commonly with deionized water and ethanol. nih.govacs.org This process effectively removes soluble impurities and unreacted precursors by leveraging concentration gradients. Washing with a water/ethanol mixture can aid in removing both aqueous and organic residual species. acs.org The efficacy of the washing process is monitored by testing the supernatant for the presence of the target anionic impurity until its concentration falls below a desired threshold.

Ion Exchange Resins: For more stringent purity requirements, or for the removal of strongly adsorbed anions, ion exchange chromatography is a highly effective technique. britannica.comsaimm.co.za This method utilizes ion exchange resins, which are insoluble polymer matrices with charged functional groups. britannica.comalfa-chemistry.com

To remove anionic impurities like chloride (Cl⁻) or nitrate (NO₃⁻), an anion exchange resin is employed. samcotech.com The process involves passing a suspension or solution containing the holmium hydroxide through a column packed with the resin. The resin has a higher affinity for the impurity anions than for the hydroxide ions (OH⁻) or other ions it holds. As the material passes through the column, the impurity anions are captured by the resin, which in exchange releases less detrimental ions (often hydroxide or bicarbonate) into the solution. google.com Strong base anion (SBA) resins are particularly effective for removing a wide range of anions associated with strong acids. samcotech.com Some layered rare-earth hydroxides have also been shown to possess intrinsic anion-exchange properties, allowing for the exchange of interlayer anions like chloride for other species. nih.govresearchgate.net

| Strategy | Description | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Multiple Wash Cycles | Repeated rinsing of the precipitate with deionized water and/or ethanol. | Simple, cost-effective, removes bulk of soluble impurities. | May not be sufficient for strongly adsorbed or intercalated anions. Can be water and time-intensive. | nih.gov |

| Ion Exchange Resins | Passing the product through a column containing a resin that selectively binds impurity anions. | Highly effective for achieving very low impurity levels. Selective for specific anions. | More complex and costly process. Requires selection of appropriate resin and regeneration of the resin bed. | saimm.co.zasamcotech.com |

Structural Characterization and Phase Transformations

Crystallographic Analysis

Crystallographic analysis provides detailed information about the atomic arrangement, crystal structure, and phase purity of holmium hydroxide (B78521).

X-ray diffraction (XRD) is a primary and indispensable technique for the characterization of holmium hydroxide. h-and-m-analytical.com It is routinely used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern with standard patterns from crystallographic databases. forcetechnology.com The sharp peaks in an XRD pattern are indicative of a highly crystalline material, while broad humps suggest the presence of amorphous content. utah.edu For Ho(OH)₃, XRD analysis confirms the formation of the desired compound and is also crucial for assessing its phase purity after synthesis.

Research has consistently shown that holmium hydroxide, like other heavy lanthanide hydroxides, crystallizes in a hexagonal crystal system. This structure is isostructural with uranium trichloride (B1173362) (UCl₃) and is characterized by a nine-coordinate holmium ion. In this arrangement, the Ho³⁺ ion is surrounded by nine hydroxide groups in a tricapped trigonal prismatic geometry. While layered double hydroxides with hydrotalcite-like structures are known for other metals, the primary and well-established crystal phase for pure holmium hydroxide is the hexagonal UCl₃-type structure. utk.edu

The lattice parameters of the hexagonal crystal structure of holmium hydroxide have been determined through XRD analysis. These parameters define the size and shape of the unit cell. While slight variations can occur depending on the synthesis method and analytical conditions, the reported values provide a consistent characterization of the Ho(OH)₃ crystal lattice.

| Lattice Parameter 'a' (Å) | Lattice Parameter 'c' (Å) | Source |

|---|---|---|

| 6.35 | 3.68 |

The average crystallite size of holmium hydroxide nanoparticles can be estimated from the broadening of XRD peaks using the Scherrer equation. wikipedia.orgscirp.org This formula relates the crystallite size (D) to the X-ray wavelength (λ), the Bragg angle (θ), and the full width at half maximum (FWHM) of a diffraction peak (β):

D = Kλ / (β cos(θ))

Here, K is the Scherrer constant, which is a dimensionless shape factor that typically has a value of about 0.9. youtube.com This method provides a valuable estimation of the size of the coherently scattering domains within the material. It is important to note that factors such as instrumental broadening and lattice strain can also contribute to peak broadening and should be considered for a more accurate analysis. wikipedia.orgscirp.org

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides the most precise and detailed information about the crystal structure of a material, including atomic coordinates, bond lengths, and bond angles. carleton.edumdpi.com While obtaining single crystals of holmium hydroxide suitable for SCXRD can be challenging, this technique is invaluable for the definitive structural elucidation of novel related compounds. For instance, high-pressure hydrothermal synthesis has been utilized to grow single crystals of mixed-anion holmium compounds, which were subsequently analyzed by SCXRD to determine their unique crystal structures. This demonstrates the potential of SCXRD in advancing the understanding of the structural chemistry of holmium-based materials. mdpi.com

Microscopic and Morphological Characterization

Microscopic techniques are essential for visualizing the morphology, size, and aggregation of holmium hydroxide particles. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are the most commonly employed methods for this purpose. researchgate.net

SEM provides high-resolution images of the sample's surface, revealing information about the shape and size distribution of particle agglomerates. researchgate.net TEM, on the other hand, offers higher magnification and resolution, allowing for the visualization of individual nanoparticles and their morphology. researchgate.net For instance, studies on other lanthanide hydroxides have shown morphologies such as nanorods and nanoparticles. researchgate.net High-resolution TEM (HRTEM) can even reveal the lattice fringes of the crystalline material, providing further confirmation of its crystalline nature. researchgate.net These techniques are critical for correlating the synthesis parameters with the resulting particle morphology, which in turn influences the material's properties.

Spectroscopic Structural Probes

Spectroscopic techniques probe the vibrational modes and electronic states of atoms within Ho(OH)₃, providing detailed information about chemical bonding, elemental composition, and surface defects.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups and vibrational modes present in a material. For Ho(OH)₃, the FTIR spectrum is characterized by distinct absorption bands corresponding to the vibrations of its hydroxyl (-OH) groups and the Holmium-Oxygen (Ho-O) bonds.

The spectrum typically shows a strong, broad absorption band around 3600 cm⁻¹, which is attributed to the O-H stretching vibrations of the hydroxide groups. The broadening of this peak can indicate hydrogen bonding between adjacent hydroxide ligands within the crystal structure. In the lower frequency region, absorption bands between 400 and 600 cm⁻¹ are assigned to the stretching and bending modes of the Ho-O bonds. The presence and position of these bands confirm the formation of the hydroxide compound and can provide insights into the coordination environment of the holmium ion.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| O-H Stretching | ~3600 | |

| Ho-O Bonding Modes | 400 - 600 |

Raman spectroscopy is a complementary vibrational spectroscopy technique that is highly sensitive to the crystal structure and symmetry of a material. For Ho(OH)₃, which possesses a hexagonal structure with the P6₃/m space group, group theory predicts specific Raman-active phonon modes.

Based on studies of isostructural lanthanide hydroxides like La(OH)₃, Pr(OH)₃, and Nd(OH)₃, the Raman spectrum of Ho(OH)₃ is expected to exhibit modes corresponding to A₁g, E₁g, and E₂g irreducible representations. researchgate.net The A₁g and E₂g modes typically arise from the translational motion of the hydroxide anions, while the E₁g mode is associated with the librational (rocking) motion of the -OH dipole. researchgate.net Additionally, a sharp, high-frequency band around 3600 cm⁻¹, corresponding to the symmetric O-H stretching mode, is expected. researchgate.net The exact positions of these peaks are sensitive to the specific lanthanide cation due to the lanthanide contraction, which alters bond lengths and force constants.

| Symmetry | Vibrational Origin | Expected Wavenumber Region |

| A₁g, E₂g | Anion Translational Modes | Low frequency (< 600 cm⁻¹) |

| E₁g | -OH Librational Mode | Low frequency (< 600 cm⁻¹) |

| A₁g | O-H Stretching Mode | High frequency (~3600 cm⁻¹) |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition, chemical states, and electronic states of the elements within the top few nanometers of a material's surface.

For Ho(OH)₃, a survey scan would confirm the presence of holmium and oxygen. High-resolution spectra of the Ho 4d or 4f regions would be used to confirm the +3 oxidation state of holmium, which is characteristic of lanthanide compounds. aip.org The O 1s spectrum is particularly informative for hydroxides. It can be deconvoluted into multiple components. Based on detailed XPS studies of La(OH)₃, the main component at a higher binding energy (e.g., ~532 eV) is attributed to the hydroxide (OH⁻) groups, while a component at a lower binding energy (e.g., ~530 eV) would correspond to lattice oxygen in an oxide (O²⁻), indicating any surface dehydration or the presence of oxide impurities. researchgate.netresearchgate.net The analysis can also reveal the presence of surface defects, such as oxygen vacancies, which can influence the material's properties.

| Core Level | Information Derived | Expected Features |

| Survey Scan | Elemental composition | Peaks corresponding to Holmium (Ho), Oxygen (O), and adventitious Carbon (C). |

| Ho 4d / 4f | Oxidation state of Holmium | Complex spectra with multiplet splitting, characteristic of the Ho³⁺ state. aip.org |

| O 1s | Chemical state of Oxygen | Deconvoluted peaks corresponding to hydroxide (OH⁻) groups and potentially surface oxide (O²⁻) species or adsorbed water. researchgate.netresearchgate.net |

Thermal Behavior and Phase Transitions

The thermal stability and decomposition of holmium(III) hydroxide (Ho(OH)₃) are critical aspects of its material profile, dictating its transformation into other valuable holmium compounds. The process is primarily studied using thermoanalytic techniques that reveal a multi-stage decomposition pathway involving the sequential loss of water molecules.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are powerful techniques used in tandem to study the thermal decomposition of materials. TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between a sample and an inert reference, revealing endothermic (heat-absorbing) and exothermic (heat-releasing) events.

The decomposition of heavy lanthanide hydroxides, including holmium hydroxide, follows a well-established pattern. Data from analogous compounds like dysprosium(III) hydroxide provides specific temperature markers for these transformations. The initial decomposition involves the loss of one water molecule to form an oxyhydroxide intermediate, followed by a second decomposition step at a higher temperature to yield the final oxide.

Detailed research findings specifically addressing unique dehydration and rehydration behaviors or the thermal phase evolution of holmium hydroxide are not extensively available in publicly accessible literature.

The thermal decomposition of holmium(III) hydroxide is not a single-step process but occurs via the formation of a stable intermediate, holmium oxyhydroxide (HoO(OH)). wikipedia.org This two-stage decomposition is a characteristic feature of heavier lanthanide hydroxides.

The first stage of decomposition involves the conversion of the hydroxide to the oxyhydroxide. This reaction is initiated at elevated temperatures, where one molecule of water is eliminated from the holmium hydroxide structure. As a representative example from a neighboring heavy lanthanide, the decomposition of dysprosium(III) hydroxide to dysprosium oxyhydroxide (DyOOH) occurs at approximately 299.8°C. wikipedia.org

Decomposition Stage 1: Formation of Holmium Oxyhydroxide

| Reactant | Product | Temperature (°C) | Chemical Equation |

|---|

Upon further heating, the intermediate holmium oxyhydroxide undergoes a second decomposition step. This process involves the removal of the remaining water molecule from two molecules of the oxyhydroxide, resulting in the formation of the thermodynamically stable holmium(III) oxide (Ho₂O₃). wikipedia.org For the analogous dysprosium compound, this transformation takes place at around 386.6°C. wikipedia.org Holmium oxide is the final solid product of the thermal decomposition of holmium hydroxide in an air or inert atmosphere.

Decomposition Stage 2: Formation of Holmium Oxide

| Reactant | Product | Temperature (°C) | Chemical Equation |

|---|

This sequential decomposition pathway is a critical consideration in the synthesis of pure holmium oxide powders, as precise temperature control is necessary to ensure the complete conversion from the initial hydroxide to the final oxide product.

Spectroscopic Investigations and Luminescent Properties

Optical Absorption Spectroscopy

Optical absorption spectroscopy is a fundamental technique used to probe the electronic energy levels of the holmium ion. When light passes through a material containing Ho³⁺, photons with energies that precisely match the energy difference between the ground state and higher excited states are absorbed, resulting in characteristic absorption bands.

The absorption spectrum of the Ho³⁺ ion is characterized by numerous sharp and distinct absorption bands ranging from the ultraviolet (UV) to the near-infrared (NIR) regions. These bands arise from intra-4f electronic transitions, which are transitions between the energy levels within the 4f electron shell of the ion. The ground state of the Ho³⁺ ion is the ⁵I₈ level. Absorption of photons excites the ion from this ground state to various higher energy levels.

Detailed analysis of absorption spectra recorded at low temperatures allows for the precise determination of these energy levels. nih.gov Key transitions observed in the absorption spectra of Ho³⁺ in various hosts include those to the ⁵Iⱼ, ⁵Fₛ, ⁵Gₚ, and ³K₈ excited states. nih.govresearchgate.net The prominence of the absorption peak at around 450-456 nm, corresponding to the ⁵I₈ → ⁵G₆ transition, makes it particularly useful for exciting photoluminescence in many Ho³⁺-doped materials. researchgate.netrsc.org

The following table summarizes some of the principal electronic transitions and their approximate energy ranges as identified through absorption spectroscopy.

Table 1: Key Electronic Transitions and Energy Levels of Ho³⁺ from the ⁵I₈ Ground State

| Transition from ⁵I₈ to Excited State | Approximate Wavelength Range (nm) | Approximate Energy Range (cm⁻¹) |

|---|---|---|

| ⁵I₇ | 1900 - 2100 | 4760 - 5260 |

| ⁵I₆ | 1150 - 1200 | 8330 - 8700 |

| ⁵I₅ | 880 - 920 | 10870 - 11360 |

| ⁵I₄ | 750 - 800 | 12500 - 13330 |

| ⁵F₅ | 640 - 660 | 15150 - 15625 |

| ⁵F₄, ⁵S₂ | 535 - 550 | 18180 - 18690 |

| ⁵F₃ | 480 - 490 | 20410 - 20830 |

| ⁵G₆ | 450 - 460 | 21740 - 22220 |

| ⁵G₅ | 415 - 420 | 23810 - 24100 |

| ³H₆, ⁵G₄ | 380 - 390 | 25640 - 26315 |

Note: The exact positions of these absorption peaks can vary depending on the host matrix.

The absorption characteristics of the Ho³⁺ ion are significantly influenced by both its concentration within a material and the nature of the host matrix itself.

Doping Concentration: The intensity of the absorption bands is directly related to the concentration of Ho³⁺ ions, as described by the Beer-Lambert law. Increasing the doping concentration generally leads to stronger absorption. researchgate.net However, at very high concentrations, ion-ion interactions can cause broadening of the absorption bands. Studies have shown that lower doping concentrations in certain laser crystals can lead to better performance, partly due to reduced upconversion processes and thermal loading that can arise from high absorption densities. researchgate.net The optimal concentration for a specific application often involves a trade-off between achieving sufficient pump absorption and minimizing detrimental concentration-dependent effects.

Host Matrix: The host material plays a crucial role in modifying the absorption spectra of Ho³⁺. The local crystal field created by the surrounding atoms in the host lattice perturbs the energy levels of the Ho³⁺ ion, causing shifts in the positions of the absorption peaks and splitting of the energy levels (Stark splitting). For example, the absorption spectra of Ho³⁺ in a fluoride (B91410) glass will differ from that in a tellurite (B1196480) glass or a crystalline matrix like YAG (Yttrium Aluminum Garnet). researchgate.netmendeley.com This is because different hosts have distinct crystal structures, bond lengths, and phonon energies, all of which interact with the 4f electrons of the holmium ion. The choice of host also affects the probability of certain transitions, influencing the relative intensities of the absorption peaks. mdpi.com

Photoluminescence and Emission Spectroscopy

Photoluminescence spectroscopy involves exciting the Ho³⁺ ions to higher energy levels using a light source (e.g., a laser) and then analyzing the light emitted as the ions relax back to lower energy states. This provides critical information about the radiative properties of the material.

The Ho³⁺ ion is known for its characteristic and strong emission bands in both the visible and near-infrared (NIR) regions of the electromagnetic spectrum.

Visible Emission: The most prominent visible emissions from Ho³⁺ are a strong green emission and a distinct red emission.

Green Emission: This intense emission typically occurs around 540-550 nm and is attributed to the ⁵F₄, ⁵S₂ → ⁵I₈ transitions. researchgate.netrsc.orgresearchgate.net This green luminescence is often the dominant feature in the visible spectrum under appropriate excitation.

Red Emission: A red emission band is observed at approximately 650-660 nm, corresponding to the ⁵F₅ → ⁵I₈ transition. rsc.orgelsevier.es

Near-Infrared (NIR) Emission: Ho³⁺ also exhibits several important emission bands in the NIR region.

An emission around 750-760 nm can be observed, resulting from the ⁵F₄, ⁵S₂ → ⁵I₇ transition. elsevier.es

Fluorescence is also detected around 1180-1200 nm, which corresponds to the ⁵I₆ → ⁵I₈ transition. researchgate.net

A particularly significant NIR emission occurs at approximately 2000 nm (2.0 µm), originating from the ⁵I₇ → ⁵I₈ transition. optica.orgacs.org This transition is of great interest for applications in solid-state lasers and fiber optics.

The relative intensities of these visible and NIR emissions can be tailored by the choice of the host material and the excitation wavelength. nih.gov

Upconversion is a process where lower-energy (longer wavelength) photons, typically in the NIR, are converted into higher-energy (shorter wavelength) visible light. Ho³⁺ is an efficient activator ion for upconversion luminescence, especially when co-doped with a sensitizer (B1316253) ion like Ytterbium (Yb³⁺).

In a typical Ho³⁺/Yb³⁺ co-doped system, the Yb³⁺ ions first absorb pump photons from a 980 nm laser source. This energy is then transferred to nearby Ho³⁺ ions, exciting them to an intermediate energy level (⁵I₆). A second energy transfer step or absorption of another pump photon can then further excite the Ho³⁺ ion to higher energy levels, such as ⁵F₄/⁵S₂ and ⁵F₅. elsevier.es Subsequent relaxation from these levels to the ground state (⁵I₈) results in visible upconversion emissions.

Green Upconversion: Relaxation from the ⁵F₄, ⁵S₂ levels produces a strong green emission around 540-550 nm. researchgate.netrsc.org

Red Upconversion: Relaxation from the ⁵F₅ level generates a red emission around 650-660 nm. elsevier.esgncl.cn

The mechanism for these emissions is confirmed to be a two-photon absorption process. elsevier.esresearchgate.net The intensity ratio of the red to green emissions can be modulated by adjusting the doping concentrations of Ho³⁺ and Yb³⁺. gncl.cn Upconversion can even lead to emissions in the UV region through multi-photon processes in certain host materials. rsc.org

Luminescence lifetime (τ) is a measure of the average time an ion remains in an excited state before returning to a lower energy level through emission of a photon. It is a critical parameter for evaluating the efficiency of a luminescent material and its suitability for applications like lasers. The lifetime is an intrinsic property of a specific electronic transition but is highly sensitive to the local environment provided by the host matrix.

The lifetime of an excited state can be shortened by non-radiative processes, such as multi-phonon relaxation, where the excitation energy is lost as heat to the host lattice. Hosts with low phonon energies, such as fluoride glasses, are often preferred to minimize these non-radiative losses and achieve longer luminescence lifetimes. The lifetime of the ⁵F₄/⁵S₂ level in Ho³⁺-doped systems has been shown to increase with improvements in the crystallinity of the host material. rsc.org

Measurements are performed by exciting the sample with a short pulse of light and recording the decay of the subsequent emission intensity over time. nih.govmpg.dehoriba.com The decay curve is then fitted to an exponential function to determine the lifetime.

Table 2: Representative Luminescence Lifetimes for Ho³⁺ Transitions in Different Hosts

| Host Material | Transition/Level | Measured Lifetime (τ) |

|---|---|---|

| Organic Holmium Complex | ⁵I₇ → ⁵I₈ | 11 µs |

| CaZrO₃ Phosphor | ⁵F₄/⁵S₂ | Increases with Mg²⁺ co-doping |

| YVO₄ Phosphor | Various excited states | Radiative lifetimes calculated to be in the order of ³K₈ > ⁵F₅ > ⁵F₂ > ⁵F₃ > ⁵F₄ |

Determination of Judd-Ofelt (J-O) Intensity Parameters (Ωt) and Radiative Properties (Emission Probabilities, Branching Ratios)

The Judd-Ofelt (J-O) theory is a powerful tool for analyzing the intensities of electronic transitions within the 4f shell of rare-earth ions like Ho³⁺. whiterose.ac.uknih.gov From the absorption spectra of Ho³⁺ in various host materials, three phenomenological intensity parameters, Ω₂, Ω₄, and Ω₆, are calculated. whiterose.ac.ukresearchgate.net These parameters provide insight into the local environment and bonding characteristics of the Ho³⁺ ion. researchgate.netresearchgate.net

The Ω₂ parameter is particularly sensitive to the asymmetry of the local crystal field and the covalency of the Ho-ligand bond. whiterose.ac.ukresearchgate.net The Ω₄ and Ω₆ parameters are related to bulk properties such as the rigidity and viscosity of the host material. whiterose.ac.ukresearchgate.net

Once determined, these J-O parameters are used to calculate crucial radiative properties for the excited states of Ho³⁺, including the probabilities of spontaneous emission (Aᵣ), radiative lifetimes (τᵣ), and luminescence branching ratios (βᵣ). whiterose.ac.uknih.gov These calculated values are essential for predicting the potential of a holmium-containing material for applications such as lasers and phosphors. whiterose.ac.uk

Below is a table of Judd-Ofelt parameters for Ho³⁺ ions in different host crystals, illustrating the influence of the local environment.

| Host Material | Ω₂ (10⁻²⁰ cm²) | Ω₄ (10⁻²⁰ cm²) | Ω₆ (10⁻²⁰ cm²) | Reference |

|---|---|---|---|---|

| KPb₂Cl₅ | 1.30 | 1.34 | 1.06 | aip.org |

| GdVO₄ | 1.51 | 1.61 | 1.22 | researchgate.net |

| YNbO₄ | 7.78 | 2.51 | 1.58 | aip.org |

| Zinc-sulfo-boro-phosphate glass | 5.11–22.62 | 9.54–13.79 | 3.71–6.78 | researchgate.net |

| Magnesium zinc sulfophosphate glass | 4.10–8.05 | 3.81–4.12 | 2.33–2.49 | daneshyari.com |

Temperature-Dependent Spectral Analysis

The analysis of optical spectra at varying temperatures provides valuable information on the electron-phonon interaction and the population of energy levels. For materials containing Ho³⁺, absorption and emission spectra are often recorded at temperatures ranging from cryogenic (liquid helium, ~9 K) to room temperature (300 K) and above. aps.orgnih.gov

As temperature increases, spectral lines typically broaden due to increased interaction with lattice vibrations (phonons). This broadening can obscure fine details of the electronic structure, such as hyperfine splitting. aps.org Conversely, low-temperature measurements can reveal well-resolved spectral features by minimizing thermal broadening. nih.govacs.org Temperature-dependent studies are also crucial for understanding the thermal stability of luminescence and for applications like luminescence thermometry.

Investigation of Energy Transfer Processes (e.g., Yb³⁺-Ho³⁺ energy transfer)

Energy transfer processes are fundamental to the operation of many luminescent materials. In systems co-doped with holmium (Ho³⁺) and ytterbium (Yb³⁺), efficient energy transfer from Yb³⁺ to Ho³⁺ is often exploited. The Yb³⁺ ion acts as a sensitizer, absorbing pump energy (typically around 980 nm) and transferring it to a nearby Ho³⁺ ion, which then emits light at its characteristic wavelengths. nih.govresearchgate.net This process is highly effective because Yb³⁺ has a large absorption cross-section near 980 nm. nih.gov

The mechanism can involve several pathways, including upconversion, where two or more photons absorbed by the sensitizer lead to the emission of a single higher-energy photon from the activator (Ho³⁺). nih.gov The efficiency of this energy transfer is dependent on the concentrations of the dopant ions and the distance between them within the host lattice. lmpv.nl At high concentrations, undesirable quenching effects can occur, where the excitation energy is lost through non-radiative pathways. lmpv.nl

Influence of Co-dopants (e.g., Cu⁺ ions, plasmonic Cu particles, Nb) on Luminescence Enhancement and Spectral Shifts

The introduction of co-dopants can significantly alter and often enhance the luminescent properties of Ho³⁺-containing materials.

Cu⁺ ions: Co-doping with ions like Cu⁺ can lead to non-radiative energy transfer from the excited state of the co-dopant to the energy levels of the rare-earth ion, influencing the emission characteristics.

Plasmonic Cu particles: The incorporation of metallic nanoparticles, such as copper, can lead to luminescence enhancement through a phenomenon known as localized surface plasmon resonance (LSPR). mdpi.commolecularvista.com The oscillating electric field of the plasmons on the nanoparticle surface can couple with the electronic transitions of nearby Ho³⁺ ions, increasing the excitation rate and, consequently, the emission intensity. mdpi.com The effectiveness of this enhancement depends on the overlap between the plasmon resonance band of the copper nanoparticles and the excitation or emission wavelengths of the Ho³⁺ ion. mdpi.com

Additionally, co-dopants can modify the local crystal field around the Ho³⁺ ions, which can cause shifts in the positions of the emission peaks and alter the J-O intensity parameters. researchgate.netrsc.org

High-Resolution Spectroscopy

High-resolution spectroscopy is a critical technique for probing the subtle details of the electronic structure of Ho³⁺ ions, which are often masked in standard spectroscopic measurements.

Study of Hyperfine Interactions and Splitting of Ho³⁺ Energy Levels

Hyperfine structure in atomic spectra arises from the interaction between the magnetic dipole moment of the nucleus and the magnetic field generated by the atom's electrons, as well as the interaction between the nuclear electric quadrupole moment and the electric field gradient from the electron cloud. wikipedia.org Holmium's only stable isotope, ¹⁶⁵Ho, has a large nuclear spin (I = 7/2), which leads to a significant splitting of its electronic energy levels into multiple hyperfine sublevels. doi.orgresearchgate.net

High-resolution techniques, such as Fourier transform spectroscopy and spin-echo nuclear magnetic resonance (NMR), can resolve this hyperfine splitting. aps.orgaps.orgelsevierpure.com Studies on Ho(OH)₃ and Ho³⁺ in other crystal hosts like Y(OH)₃ and LiYF₄ have successfully observed this splitting. elsevierpure.comnih.gov The analysis of these hyperfine patterns provides detailed information about the electronic wave functions and the interaction between the 4f electrons and the holmium nucleus. aps.org This information is of fundamental interest and is relevant for potential applications in quantum information processing, which could utilize these electronic-nuclear hyperfine levels. aps.orgnih.gov

Application of Crystal-Field Models for Understanding Level Symmetry and Transition Types (Electric and Magnetic Dipole Allowed)

The energy levels of the "free" Ho³⁺ ion are degenerate. When the ion is incorporated into a crystal lattice, such as in holmium hydroxide (B78521), the surrounding ions create an electrostatic field known as the crystal field. This crystal field lifts the degeneracy of the 4f electronic energy levels, splitting each manifold into a number of sublevels (Stark levels). aps.orglibretexts.orgiitd.ac.in

Crystal-field (CF) models are used to theoretically calculate and interpret these splittings. aip.orgnih.gov By fitting the calculated energy levels to the experimentally observed spectra, a set of crystal-field parameters can be determined. nih.gov These parameters describe the strength and symmetry of the interaction between the Ho³⁺ ion and the host lattice. nih.gov

Furthermore, the crystal field model, combined with group theory, allows for the determination of the symmetry of each Stark level. aps.org This is crucial for understanding the selection rules for electronic transitions. Transitions between 4f levels can be either forced electric dipole (the most common type for rare earths in a crystal), magnetic dipole, or electric quadrupole in nature. arxiv.orglibretexts.orgrsc.org The symmetry of the initial and final states dictates whether a transition is allowed and what its nature is. aps.org For instance, magnetic dipole transitions often have distinct and well-defined selection rules. arxiv.orgbohrium.com A successful crystal-field analysis can accurately reproduce the observed hyperfine patterns and provide a reliable description of the energies, symmetries, and wave functions of the Ho³⁺ energy levels. nih.govaps.org

Theoretical and Computational Studies

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to elucidate the electronic structure, stability, and spectroscopic properties of holmium hydroxide (B78521).

First-Principles Density Functional Theory (DFT) for Electronic Structure, Stability, and Anodic Film Growth

First-principles Density Functional Theory (DFT) is a computational method used to investigate the electronic structure and properties of many-body systems. DFT calculations have been utilized to understand the stability of holmium species in aqueous solutions and the formation of thin anodic films. researchgate.net These calculations are crucial for predicting the behavior of holmium in various environments, which is essential for applications such as corrosion protection and the development of novel electronic materials.

DFT has been effectively coupled with conventional Eh-pH diagrams to identify suitable electrolytes for anodizing holmium. This approach has led to the successful growth of ultra-thin anodic films, with thicknesses ranging from 10 to 20 nm, on thermally evaporated holmium. researchgate.net The electronic properties, such as band structures and the density of states, determine the metallic or insulating character of holmium compounds, which is vital for their application in electronic devices. researchgate.net

| Application Area | Key Insights from DFT | Reference |

|---|---|---|

| Anodic Film Growth | Identification of suitable electrolytes for the formation of ultra-thin (10-20 nm) anodic films on holmium. | researchgate.net |

| Electronic Properties | Determination of metallic character through analysis of band structures and spin-up/spin-down state occupancy. | researchgate.net |

Ab Initio Methods for Spectroscopic Parameter Prediction and Force Field Analysis

Ab initio methods are computational chemistry methods based on quantum mechanics. These "from the beginning" calculations are vital for predicting spectroscopic parameters and for developing force fields used in molecular dynamics simulations. rsc.orgnih.gov While specific ab initio studies dedicated solely to Ho(OH)₃ are not extensively documented in publicly available literature, the principles of these methods are broadly applied to lanthanide-containing compounds.

These calculations can predict vibrational frequencies, which are fundamental for interpreting experimental infrared and Raman spectra. Furthermore, ab initio methods are instrumental in the development of accurate force fields. researchgate.net A force field is a set of parameters used to calculate the potential energy of a system of atoms or molecules in molecular mechanics and molecular dynamics simulations. For complex systems like holmium hydroxide, an accurate force field is essential for simulating its behavior in solution and its interactions with other species. chemrxiv.org

Thermodynamic Modeling

Thermodynamic modeling is used to predict the stability of chemical species under different conditions, such as varying pH and electrochemical potential.

Potential-pH (Eh-pH) Diagrams for Holmium-Water Systems and Stability Domains of Hydroxide/Oxide Formation

Potential-pH (Eh-pH) diagrams, also known as Pourbaix diagrams, are graphical representations of the thermodynamically stable phases of a substance in an aqueous electrochemical system. wikipedia.orgmetso.com These diagrams are crucial for understanding the conditions under which holmium hydroxide and other holmium oxides are stable.

Simulated Eh-pH diagrams for the holmium-water system at 298 K show the stability domains for Ho(OH)₃, Ho₂O₃, and various aqueous holmium ions (Ho³⁺, HoO₂⁻, HHoO₂). researchgate.netresearchgate.net These diagrams can be generated using thermodynamic data and software such as Medusa and Geochemist's Workbench, as well as from first-principles DFT methods. researchgate.net The diagrams illustrate that the formation and stability of holmium hydroxide are highly dependent on the pH and the electrochemical potential of the system.

| pH Range | Potential (Eh) Range | Predominant Stable Species | Reference |

|---|---|---|---|

| Acidic (low pH) | Varies | Ho³⁺ (aq) | researchgate.netresearchgate.net |

| Near-Neutral to Alkaline (intermediate to high pH) | Low to Moderate | Ho(OH)₃ (s) / Ho₂O₃ (s) | researchgate.netresearchgate.net |

| Highly Alkaline (very high pH) | Varies | HHoO₂ (aq), HoO₂⁻ (aq) | researchgate.netresearchgate.net |

Solubility Prediction and Solid-Phase Transformation Analysis

The solubility of holmium hydroxide is a critical parameter in various applications, including materials synthesis and environmental chemistry. Thermodynamic modeling can be used to predict the solubility of Ho(OH)₃ under different conditions. The hydrolysis of trivalent holmium has been studied to determine the speciation of holmium in solution and the solubility product of its solid hydroxides. researchgate.net

Modern solubility prediction models often employ machine learning and deep learning techniques, using molecular fingerprints or graph convolutional neural networks to predict solubility based on the molecular structure of the solute and solvent. nih.gov While these advanced models have not been specifically applied to holmium hydroxide in the reviewed literature, they represent a powerful approach for future studies.

Solid-phase transformations, such as the conversion between different crystalline forms or the transition from a hydroxide to an oxide, can also be analyzed using thermodynamic data. For instance, the transformation of a metastable phase to a more stable one can be predicted by comparing their Gibbs free energies of formation.

Molecular Dynamics Simulations for Interfacial Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique allows for the investigation of the interactions between holmium hydroxide and its environment at the atomic level. escholarship.org

MD simulations can provide detailed insights into the interfacial chemistry of holmium hydroxide, such as its interaction with water molecules and other dissolved species. nih.gov These simulations are particularly useful for understanding phenomena like adsorption, dissolution, and crystal growth. By simulating the trajectories of individual atoms and molecules over time, MD can reveal the mechanisms of these processes, which are often difficult to observe experimentally. mdpi.com For instance, simulations can elucidate how the orientation of water molecules at the surface of holmium hydroxide influences its reactivity. escholarship.org

The development of accurate force fields, as mentioned in section 5.1.2, is a prerequisite for reliable MD simulations of holmium hydroxide. chemrxiv.org These force fields must accurately describe the interactions between holmium, oxygen, and hydrogen atoms, as well as their interactions with the surrounding solvent.

Crystal Field Theory and Ligand Field Analysis of Holmium Hydroxide

Theoretical and computational studies provide a foundational understanding of the electronic structure and spectroscopic properties of holmium hydroxide, Ho(OH)3. At the core of these investigations are Crystal Field Theory (CFT) and Ligand Field Theory (LFT), which model the behavior of the trivalent holmium ion (Ho³⁺) within the chemical environment created by the surrounding hydroxide (OH⁻) ligands.

Crystal Field Theory offers a model for the breaking of the degeneracy of the electronic orbitals of a central metal ion due to the electrostatic field of surrounding ligands. In the case of Ho(OH)₃, the Ho³⁺ ion is at the center of a coordination sphere defined by the hydroxide ions. The electric field generated by the lone pairs of electrons on the oxygen atoms of the OH⁻ ligands perturbs the 4f orbitals of the Ho³⁺ ion. This interaction lifts the degeneracy of the f-orbitals, leading to a splitting of energy levels. The magnitude of this splitting is crucial in determining the electronic and magnetic properties of the compound.

Ligand Field Theory builds upon CFT by incorporating the concept of covalent interactions between the metal ion and the ligands. It considers the overlap of metal and ligand orbitals, providing a more comprehensive picture of the bonding and electronic structure. For Ho(OH)₃, LFT would describe the molecular orbitals formed from the interaction of the Ho³⁺ 4f orbitals and the oxygen 2p orbitals of the hydroxide ligands.

Modeling of Ho³⁺ Ion Behavior in Different Chemical Environments

Direct theoretical studies and detailed crystal field analysis specifically for holmium hydroxide are not extensively documented in publicly available literature. However, the behavior of the Ho³⁺ ion has been thoroughly modeled in various other chemical environments, particularly in different host crystals. These studies on analogous systems, especially those where Ho³⁺ is coordinated by oxygen or halide ions, provide critical insights into how the Ho³⁺ ion would behave in the hydroxide environment. The principles and parameters derived from these analyses are transferable and serve as a robust framework for understanding Ho(OH)₃.

The primary approach involves fitting experimental spectroscopic data (absorption and emission spectra) to a theoretical Hamiltonian. This Hamiltonian includes parameters for the free-ion interactions (which are independent of the host material) and the crystal field interactions. The crystal field part of the Hamiltonian is typically expressed in terms of crystal field parameters (CFPs), which quantify the strength and symmetry of the crystal field.

Research on the Ho³⁺ ion in a fluoride (B91410) environment (Cs₂NaHoF₆) has led to the detailed assignment of 59 energy levels. nih.gov A sophisticated model including configuration interaction was used to calculate the crystal field parameters, achieving a mean deviation of just 13.5 cm⁻¹ between experimental and calculated energy levels. nih.gov This demonstrates the high level of accuracy achievable in modeling the behavior of the Ho³⁺ ion.

Similarly, a detailed spectroscopic and crystal-field analysis of Ho³⁺ in a chloride host (KPb₂Cl₅) was performed. aip.org In this study, the Judd-Ofelt model was employed to analyze the intensities of the electronic transitions. The Judd-Ofelt theory is a powerful tool for modeling the probabilities of forced electric dipole transitions of rare-earth ions in various materials. researchgate.netnasa.gov The analysis yielded a set of three phenomenological intensity parameters, Ωt (t = 2, 4, 6), which are indicative of the local environment of the Ho³⁺ ion. aip.org

A comparative study involving HoCl₃·6H₂O, where the Ho³⁺ ion is coordinated by water molecules (oxygen atoms), provides particularly relevant data for understanding Ho(OH)₃. The analysis yielded a crystal-field strength parameter (S) of 262 cm⁻¹, which was significantly larger than that for Ho³⁺ in other environments like LaCl₃ (S = 133 cm⁻¹) or Ho(C₂H₅SO₄)₃·9H₂O (S = 183 cm⁻¹). researchgate.net This highlights the strong influence of the coordinating ligands on the electronic structure of the Ho³⁺ ion.

The following tables present key parameters obtained from theoretical and computational modeling of the Ho³⁺ ion in various chemical environments, which serve as valuable analogs for understanding holmium hydroxide.

Table 1: Judd-Ofelt Intensity Parameters for Ho³⁺ in a KPb₂Cl₅ Host Crystal

| Parameter | Value (x 10⁻²⁰ cm²) |

|---|---|

| Ω₂ | 1.30 |

| Ω₄ | 1.34 |

| Ω₆ | 1.06 |

Data sourced from a spectroscopic analysis of Ho³⁺ in KPb₂Cl₅. aip.org

Table 2: Comparison of Crystal-Field Strength (S) for Ho³⁺ in Different Host Materials

| Host Material | Coordinating Atoms | Crystal-Field Strength (S) (cm⁻¹) |

|---|---|---|

| HoCl₃·6H₂O | Oxygen (from H₂O) | 262 |

| Ho(C₂H₅SO₄)₃·9H₂O | Oxygen (from H₂O) | 183 |

| LaCl₃ | Chlorine | 133 |

Data from a crystal-field analysis of Ho³⁺ ions in various coordination environments. researchgate.net

These studies collectively demonstrate that the behavior of the Ho³⁺ ion is exquisitely sensitive to its immediate chemical environment. The symmetry of the coordination site and the nature of the coordinating atoms (e.g., oxygen in hydroxides, fluorides, or water molecules) dictate the splitting of the 4f energy levels and the probabilities of electronic transitions. By applying the parameters and methodologies from these well-studied systems, a detailed and predictive model for the electronic structure and properties of holmium hydroxide can be constructed.

Catalysis and Photocatalysis

Holmium hydroxide and its derivatives are emerging as significant materials in the field of catalysis and photocatalysis, demonstrating potential in a range of chemical transformations.

Holmium Hydroxide as a Catalyst or Precursor in Chemical Reactions

Holmium hydroxide is a critical precursor in the synthesis of various advanced materials, most notably holmium oxide (Ho₂O₃), which is a key component in certain catalytic systems. The thermal decomposition of holmium hydroxide to its oxide is a fundamental step in preparing holmium-doped ceramics and glasses with catalytic applications. Additionally, holmium-containing metal-organic frameworks (MOFs) have demonstrated good catalytic activity in various reactions.

Role as a Promoter in Heterogeneous Catalytic Processes

While direct and extensive research on holmium hydroxide as a promoter in major industrial catalytic processes is still developing, the properties of its derivative, holmium oxide, suggest significant potential. Holmium oxide has been shown to enhance the performance of catalysts in several contexts.

Selective Catalytic Reduction (SCR) of NOx: In the realm of environmental catalysis, the control of nitrogen oxide (NOx) emissions is crucial. Selective Catalytic Reduction (SCR) is a leading technology for this purpose, where a catalyst facilitates the reaction of NOx with a reducing agent, typically ammonia (B1221849) (NH₃), to produce nitrogen and water. The efficiency of SCR catalysts is highly dependent on their design, including material composition and the nature of their active sites. While specific studies focusing solely on holmium hydroxide as a promoter are limited, the known properties of rare earth oxides, including holmium oxide, make them promising candidates for enhancing SCR catalyst performance.

Methanol (B129727) Synthesis and CO₂ Hydrogenation: The synthesis of methanol from carbon dioxide (CO₂) hydrogenation is a key process for CO₂ utilization and the production of a valuable chemical and fuel. This reaction is typically carried out over heterogeneous catalysts, with copper-based systems being the most common. The performance of these catalysts can be significantly influenced by the addition of promoters. While holmium is not a conventional promoter in this process, the search for more efficient and stable catalysts is ongoing. The ability of rare earth oxides to influence the acid-base properties of a catalyst could be beneficial in the complex reaction network of CO₂ hydrogenation. Research into various promoters for catalysts in CO₂ hydrogenation to methanol continues, with a focus on enhancing catalyst activity and selectivity.

Investigation of Active Sites and Reaction Mechanisms

The catalytic activity of materials derived from holmium hydroxide, particularly holmium oxide, is closely linked to the nature of their surface active sites. Spectroscopic studies using probe molecules have been instrumental in characterizing these sites.

Lewis Acidic Sites: Fourier-transform infrared (FT-IR) spectroscopy of adsorbed pyridine on holmium oxide has revealed the presence of Lewis acid sites, which are coordinatively unsaturated holmium ions (Ho³⁺). These Lewis acid sites are crucial in catalysis as they can accept electron pairs from reactant molecules, thereby activating them for subsequent chemical transformations. In many catalytic reactions, the presence and strength of Lewis acid sites are determining factors for catalytic performance.

Photocatalytic Activity of Holmium-Doped Materials

Holmium doping has been shown to enhance the photocatalytic activity of semiconductor materials like titanium dioxide (TiO₂). This enhancement is attributed to the ability of holmium ions to act as charge traps, which reduces the recombination of photogenerated electron-hole pairs, thereby increasing the quantum efficiency of the photocatalytic process.

Ho-Doped TiO₂: In a study on C/Ho co-doped TiO₂, the photocatalyst was prepared using a precipitation-calcination method. The doping of holmium into the TiO₂ lattice resulted in the formation of Ho-O bonds. This modification led to a reduction in the band gap of the material, which in turn improved its ability to utilize visible light. The C/Ho co-doped TiO₂ demonstrated significantly enhanced photocatalytic degradation of tetracycline hydrochloride. The highest degradation efficiency of 86.4% was achieved with a 5% holmium doping ratio. The primary reactive species responsible for the degradation were identified as superoxide radicals (O₂⁻) and holes (h⁺).

Table 1: Photocatalytic Degradation of Tetracycline Hydrochloride using C/Ho co-doped TiO₂

| Catalyst | Ho Doping Ratio (%) | Degradation Efficiency (%) |

| CHT-0.05 | 5 | 86.4 |

This table presents the optimal degradation efficiency achieved in the study.

Application in Biodiesel Production (Esterification and Transesterification)

Biodiesel, a renewable fuel, is primarily produced through the transesterification of triglycerides from vegetable oils or animal fats with an alcohol, and the esterification of free fatty acids. This process is typically catalyzed by acids or bases. While there is a lack of specific research on holmium hydroxide as a catalyst for biodiesel production, studies on other rare earth oxides, particularly lanthanide oxides, have shown promising results.

Lanthanide Oxides as Catalysts: Research has demonstrated that various lanthanide oxides can act as effective heterogeneous catalysts for transesterification. For instance, praseodymium(IV) oxide (PrO₂) has been identified as a highly active catalyst for this reaction. In one study, a high biodiesel yield of 90% was achieved from soybean oil using a PrO₂ catalyst. Other rare earth oxides, such as lanthanum oxide (La₂O₃), have also been shown to be effective for producing fatty acid methyl esters (FAMEs) from rapeseed oil. This suggests that holmium oxide, derived from holmium hydroxide, could also exhibit catalytic activity for biodiesel production, warranting further investigation into its potential in this green technology. Current time information in Dallas, TX, US.gwu-lasertechnik.de

Optical and Laser Materials

Holmium and its compounds, derived from holmium hydroxide, are well-established in the field of optical and laser materials due to the unique electronic transitions of the Ho³⁺ ion.

Holmium-doped materials are integral to a variety of optical and laser applications. Holmium-doped Yttrium Aluminum Garnet (Ho:YAG) crystals are a cornerstone of 2.1-micron lasers, which are considered eye-safe and have numerous applications in medicine, remote sensing, and coherent Doppler wind radar. mat-mall.com The performance of these materials is highly dependent on the host material and the concentration of the holmium dopant.

Holmium-doped silica fiber lasers have demonstrated high efficiency. For instance, a single-mode 2.09 µm holmium-doped silica fiber laser, when resonantly pumped, achieved a record slope efficiency of 87%. coherent.com In another study, holmium-doped fiber lasers showed a maximum efficiency of 45.5% at a lasing wavelength of 2.05 µm when pumped at 1.15 µm. researchgate.net

The choice of host material is critical for the performance of holmium-based laser systems. Holmium-doped yttrium aluminum garnet (Ho:YAG) is a widely used laser crystal with a primary emission wavelength of 2.1 microns. mat-mall.comcrylink.com This wavelength is strongly absorbed by water, making it ideal for medical applications. mat-mall.com

Table 2: Performance of Selected Holmium-Doped Laser Materials

| Laser Material | Pump Wavelength (µm) | Lasing Wavelength (µm) | Max. Output Power (W) | Slope Efficiency (%) |

| Ho-doped silica fiber | 1.95 | 2.09 | 6.2 | 87 |

| Ho-doped silica fiber | 1.15 | 2.05 | - | 45.5 |

| 2% Ho:Lu₂O₃ ceramic | 1.942 | - | 0.182 | 1 |

This table summarizes key performance metrics for different holmium-doped laser systems.

Holmium-doped glasses are also of significant interest for optical applications. For example, holmium-doped borotellurite glasses have been fabricated and their optical properties investigated. These glasses exhibit high refractive indices, which can be tuned by varying the concentration of holmium oxide.

Table 3: Optical Properties of Holmium-Doped Zinc Borotellurite Glass

| Ho₂O₃ Molar Fraction | Density (g/cm³) | Refractive Index | Optical Band Gap (eV) |

| 0.005 | 4.5388 | - | - |

| 0.04 | 4.9451 | - | 2.9702 |

This table shows the effect of holmium oxide concentration on the physical and optical properties of zinc borotellurite glass.

Similarly, holmium-doped boro-bismuth-germanate glasses have been prepared and characterized for their luminescent properties. These glasses show a strong green emission around 550 nm, making them suitable for display devices and green light emitters. nih.gov

Table 4: Luminescent Properties of 0.1 mol% Ho₂O₃-doped Boro-Bismuth-Germanate Glass

| Property | Value |

| Optical Bandgap | 3.3 eV |

| Emission Cross-section (green band) | 0.24 × 10⁻²⁰ cm² |

| Branching Ratio (green band) | 0.7 |

This table highlights key luminescent properties of a specific holmium-doped glass formulation.

Magnetic Materials and Magnetism Research

Holmium possesses the highest magnetic moment of any naturally occurring element, making it a subject of intense research and a critical component in advanced magnetic materials. solarisoptics.eu

1 Incorporation into Permanent Magnets and Magnetic Storage Devices

The extraordinary magnetic properties of holmium are harnessed to create powerful magnetic fields.

Permanent Magnets: Holmium is used as a pole piece in some of the most powerful permanent magnets. solarisoptics.eu In this role, it acts as a magnetic flux concentrator, directing and intensifying the magnetic field produced by the main magnet. arxiv.org This capability is crucial in applications requiring extremely strong and concentrated magnetic fields, such as in medical magnetic resonance imaging (MRI) machines and research equipment. solarisoptics.eu

Magnetic Storage Devices: The unique magnetic characteristics of holmium at low temperatures have opened up possibilities for ultra-high-density magnetic storage. At room temperature, holmium is paramagnetic, but it becomes ferromagnetic at temperatures below 20 K. arxiv.org Scientists have demonstrated the ability to store a bit of information on a single holmium atom at very low temperatures. youtube.com This was achieved by manipulating the magnetic state of the atom, which could maintain its magnetic orientation for a sufficient duration to be read. This research points towards the potential for creating storage devices with densities thousands of times greater than current technologies, although the requirement for cryogenic temperatures remains a significant challenge.

2 Fundamental Research on Rare Earth Magnetism and Supercooling Phenomena

Holmium serves as a model system for fundamental research into the complex magnetic behaviors of rare earth elements.